[4-(2-Methoxyphenyl)oxan-4-yl]methanamine
Description
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine (CAS: 52191-15-8) is a secondary amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-methoxyphenyl group and a methanamine moiety. The oxane ring confers rigidity, while the 2-methoxy group on the phenyl ring introduces electron-donating and steric effects.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEFLGKUJCGDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586435 | |
| Record name | 1-[4-(2-Methoxyphenyl)oxan-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927998-28-5 | |
| Record name | 1-[4-(2-Methoxyphenyl)oxan-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [4-(2-Methoxyphenyl)oxan-4-yl]methanamine involves several steps. One common method includes the reaction of 2-methoxyphenyl magnesium bromide with tetrahydro-2H-pyran-4-one, followed by reductive amination with formaldehyde and ammonium chloride . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and ethanol, as well as catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH) . Major products formed from these reactions include oxan-4-ylmethanone, oxan-4-ylmethanol, and various substituted oxan-4-ylmethanamines .
Scientific Research Applications
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-(2-Methoxyphenyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
Key Structural Variations and Their Implications
The following table summarizes critical differences between the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs.
- Hydrophilicity : The 2-methoxyethoxy analog () introduces an ether chain, likely improving aqueous solubility compared to aromatic substituents.
- Steric Effects : The 4-methylphenyl analog () reduces steric hindrance compared to the ortho-methoxy group, possibly favoring interactions in less constrained binding pockets.
Hydrogen Bonding and Crystallography
The oxane ring’s oxygen and methanamine nitrogen in the target compound can participate in hydrogen bonding, as inferred from crystallographic studies (). This contrasts with the azetidine-containing analog (), where a smaller ring may restrict hydrogen-bonding geometry.
Biological Activity
The compound [4-(2-Methoxyphenyl)oxan-4-yl]methanamine, also known as an oxan derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and sources, and includes comparisons with structurally similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features:
- Oxane Ring : A saturated cyclic ether that contributes to the compound's stability.
- Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
- Methanamine Group : Capable of forming hydrogen bonds, facilitating interactions with biological targets.
The molecular formula is with a molecular weight of approximately 195.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites on proteins, while the methoxy-substituted phenyl ring can engage in π-π stacking interactions with aromatic residues, modulating the activity of target molecules.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of methanamine exhibit activity against a range of bacterial strains, indicating potential use as antimicrobial agents.
- Anti-inflammatory Effects : Some oxan derivatives have demonstrated anti-inflammatory properties in vitro, suggesting therapeutic applications in inflammatory diseases.
- Cognitive Enhancement : There is preliminary evidence suggesting that compounds with similar structures may enhance cognitive functions by modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- A study investigating the effects of methanamine derivatives on bacterial growth found significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antibacterial agents.
- Another research focused on the anti-inflammatory properties of oxan derivatives showed a reduction in pro-inflammatory cytokine production in cultured macrophages, suggesting a mechanism for their therapeutic effects in conditions like arthritis.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (Oxan-4-yl)(thiophen-3-yl)methanamine | Similar oxane and thiophene rings | Potentially different enzyme interactions |
| (4-Methoxyphenyl)(oxan-4-yl)methanamine | Contains a methoxy group on the phenyl ring | Different chemical reactivity; potential for different biological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
